3-(4-nitrophenyl)-2H-phthalazine-1,4-dione
Overview
Description
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is a synthetic compound that belongs to the class of phthalazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Reactivity with Nucleophilic Reagents : 1-Chlorobenzo[g]phthalazinone and 1,4-dichlorobenzo[g]phthalazine can be synthesized from tetrahydrophthaiazine-2,4-dione, with chlorine atoms replaceable by various nucleophilic reagents (Eltamany, 1998).
- Synthesis of Vasodilators : Synthesis of 2-(N-substituted)-3H-phthalazin-1,4-diones and related compounds showed significant coronary vasodilator activity, indicating therapeutic potential in cardiovascular diseases (DeshpandeShreenivas, GhongadeAnant, & PaiVasantakumar, 2010).
- Oxidation Reactions : Phthalazino [2,3-b] phthalazine-5,12(7H, 14H)-diones were oxidized with nitrous acid to form methylbenzoic acids, showcasing their chemical versatility (Bellasio & Tuan, 1975).
Applications in Organic Chemistry
- Rhodium-Catalyzed Annulations : Rh(III)-catalyzed annulation of 2-arylphthalazine-1,4-diones with α-diazo carbonyl compounds was developed, demonstrating the compound's utility in complex organic syntheses (Karishma, Mahesha, Agarwal, Mandal, & Sakhuja, 2018).
- Antioxidative Properties : Pyrazolyl-phthalazine-dione derivatives showed significant antioxidative potential, highlighting their importance in radical scavenging mechanisms (Simijonović, Petrović, Milovanović, Petrović, & Bogdanović, 2018).
Chemiluminescence and Analytical Applications
- Chemiluminescence in Liquid Chromatography : 6-Isothiocyanatobenzo[g]phthalazine-1,4 (2H,3H)-dione, a derivative, was used as a highly sensitive chemiluminescence derivatization reagent for amines in liquid chromatography, demonstrating its analytical utility (Ishida, Horike, & Yamaguchi, 1995).
Biomedical Research
- Synthesis of Antimicrobial Agents : Synthesis of 3-hydroxy-2-naphthoic acid hydrazide derivatives from related compounds demonstrated high antibacterial activity, useful in developing new therapeutic agents (Khalil, Berghot, & Gouda, 2016).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse biological outcomes.
Biochemical Pathways
For instance, the reduction of similar nitrophenol compounds has been proposed to involve a redox mechanism .
Pharmacokinetics
The study of similar compounds, such as acenocoumarol, has shown that these compounds can be rapidly absorbed and eliminated, with a half-life of around 8 hours .
Result of Action
Similar compounds have shown promising in vitro antifungal and antitumor properties .
Action Environment
It’s worth noting that the reduction of similar nitrophenol compounds has been shown to be influenced by factors such as ph and temperature .
properties
IUPAC Name |
3-(4-nitrophenyl)-2H-phthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(15-13)9-5-7-10(8-6-9)17(20)21/h1-8H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOVNRMVMWCFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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